molecular formula C12H13N3 B13003498 (5-(p-Tolyl)pyrimidin-2-yl)methanamine

(5-(p-Tolyl)pyrimidin-2-yl)methanamine

Cat. No.: B13003498
M. Wt: 199.25 g/mol
InChI Key: VUUFJYPYNRQYJC-UHFFFAOYSA-N
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Description

(5-(p-Tolyl)pyrimidin-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrimidine heterocycle, a privileged structure in drug design known for its ability to engage in diverse chemical interactions with biological targets, including hydrogen bonding and hydrophobic interactions . The core pyrimidine scaffold is a common motif in bioactive molecules and approved therapeutics, underscoring its fundamental value in the development of novel pharmacologically active agents . The specific substitution pattern of this compound, incorporating a p-tolyl group at the 5-position and a reactive methanamine group at the 2-position, makes it a versatile and valuable building block for constructing more complex molecular architectures. The primary application of this compound is as a key synthetic intermediate in the design and synthesis of novel heterocyclic compound libraries . Researchers can utilize the amine functional group for further derivatization, such as in amide coupling reactions or the formation of secondary and tertiary amines, to explore structure-activity relationships (SAR) . This compound is particularly relevant for projects aimed at developing potential anti-fibrotic and anti-proliferative agents. Structurally similar p-tolylcarbamoyl pyrimidine derivatives have demonstrated promising biological activity in research models, specifically showing potent anti-fibrotic effects in studies involving immortalized rat hepatic stellate cells (HSC-T6) . This suggests its potential utility in early-stage research for investigating pathways related to fibrosis. Furthermore, given the established role of pyrimidine-containing compounds in oncology research, this building block may also be of interest for synthesizing molecules to be evaluated for cytotoxic activity against various cancer cell lines . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[5-(4-methylphenyl)pyrimidin-2-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)11-7-14-12(6-13)15-8-11/h2-5,7-8H,6,13H2,1H3

InChI Key

VUUFJYPYNRQYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 5 P Tolyl Pyrimidin 2 Yl Methanamine and Its Analogues

Established Reaction Pathways for Pyrimidin-2-ylmethanamines

Traditional synthesis of the pyrimidine (B1678525) core and its subsequent functionalization remain foundational in organic chemistry. These methods often involve the construction of the heterocyclic ring followed by modification of its substituents.

Reductive Amination Protocols for Pyrimidine-2-Carbaldehydes

Reductive amination is a robust and widely employed method for converting aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.org This transformation is a cornerstone for installing the methanamine group onto a pre-formed pyrimidine ring. The process typically involves two key stages: the formation of an imine intermediate from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgmasterorganicchemistry.com

The direct reductive amination approach is often performed as a one-pot reaction where the pyrimidine-2-carbaldehyde, an amine source (such as ammonia (B1221849) for a primary amine), and a reducing agent are combined. wikipedia.org The reaction is typically conducted under neutral or mildly acidic conditions. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity; they readily reduce the intermediate imine but are less reactive towards the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org This selectivity prevents the side-reaction of reducing the aldehyde to an alcohol. masterorganicchemistry.com The syntheses of certain pyrimidine analogues have been accomplished using reductive amination of the appropriate precursors. researchgate.net

Table 1: Common Reagents for Reductive Amination

Component Example Reagents Role
Carbonyl Precursor 5-(p-Tolyl)pyrimidine-2-carbaldehyde Provides the pyrimidine-methyl backbone
Amine Source Ammonia, Ammonium (B1175870) Formate Forms the final amine group
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reduces the intermediate imine to an amine masterorganicchemistry.comorganic-chemistry.org

Multicomponent and Cascade Reactions in Pyrimidine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for creating molecular diversity. acs.orgbohrium.com These reactions are prized for their atom economy and for simplifying the synthesis of complex structures like polysubstituted pyrimidines. acs.org Similarly, cascade reactions, which involve a sequence of intramolecular transformations, allow for the rapid construction of heterocyclic systems. researchgate.net

One notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to highly substituted, unsymmetrical pyrimidines with yields up to 93%. acs.orgbohrium.com Another approach is the three-component cyclocondensation, such as the Biginelli reaction, which can utilize nanoparticles like cobalt ferrite (B1171679) as efficient and sustainable catalysts. mdpi.com Other strategies include the oxidative annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org

Cascade reactions are also employed, such as the aza-Michael addition followed by intramolecular cyclization and dehydration, to produce trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and amidines. organic-chemistry.org Another example involves inverse electron demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines with aldehydes or ketones, which proceed through a cascade of hetero-Diels-Alder and retro-Diels-Alder steps to yield highly functionalized pyrimidines. organic-chemistry.orgmdpi.com

Emerging Synthetic Strategies

Modern synthetic chemistry is increasingly driven by the need for efficiency, selectivity, and sustainability. For aryl-substituted pyrimidines, this has led to the development of powerful metal-catalyzed cross-coupling reactions and the adoption of green chemistry principles.

Metal-Catalyzed Cross-Coupling Approaches to Aryl-Substituted Pyrimidines

The introduction of the p-tolyl group at the C5 position of the pyrimidine ring is efficiently achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly prominent, involving the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org

In the context of synthesizing (5-(p-Tolyl)pyrimidin-2-yl)methanamine, a key step would be the Suzuki coupling of a 5-halopyrimidine derivative (e.g., a compound containing a 5-bromo- or 5-chloropyrimidine (B107214) core) with p-tolylboronic acid. wikipedia.orgmdpi.com This reaction has been successfully applied to various halogenated pyrimidines to create a diverse set of aryl-substituted products. nih.govsemanticscholar.org The reaction typically employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base (e.g., K₃PO₄, K₂CO₃) and a suitable solvent like 1,4-dioxane. wikipedia.orgmdpi.com The reactivity of halopyrimidines in these couplings is high due to the electron-deficient nature of the pyrimidine ring. semanticscholar.org Researchers have optimized conditions, including the use of microwave irradiation, to achieve high yields and short reaction times. semanticscholar.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on a Pyrimidine Core

Component Example Reagents/Conditions Purpose
Pyrimidine Substrate 5-Bromo- or 5-Chloropyrimidine derivative The electrophilic coupling partner mdpi.com
Boronic Acid p-Tolylboronic acid The nucleophilic partner, introduces the aryl group medchemexpress.com
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos Facilitates the catalytic cycle mdpi.comresearchgate.net
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the organoboron species for transmetalation wikipedia.orgmdpi.com

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly influencing pyrimidine synthesis. researchgate.netnih.gov Traditional methods often rely on toxic reagents and solvents, but modern approaches prioritize sustainability. rasayanjournal.co.in

Key green strategies include:

Use of Safer Solvents: Employing environmentally benign solvents like water and ethanol. jmaterenvironsci.comresearchgate.net

Catalysis: Developing reusable heterogeneous catalysts, such as ZnO or cobalt ferrite nanoparticles, which can be easily separated from the reaction mixture and recycled. mdpi.comresearchgate.net Metal-free catalytic systems are also being explored. organic-chemistry.org

Energy Efficiency: Utilizing microwave-assisted synthesis and ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netrasayanjournal.co.injmaterenvironsci.com These techniques often lead to higher yields and cleaner reaction profiles. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, through mechanochemistry (ball milling or grinding), which minimizes waste. rasayanjournal.co.inresearchgate.netnih.gov This method can be highly efficient, with short reaction times and simple work-up procedures. researchgate.netnih.gov

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they combine several synthetic steps into one pot, reducing waste, energy use, and the need for purification of intermediates. acs.orgrasayanjournal.co.in

Strategic Use of Precursors and Intermediate Compounds

A plausible synthetic pathway can be outlined as follows:

Pyrimidine Core Synthesis: The synthesis begins with simple, acyclic precursors. The de novo biosynthesis of pyrimidines provides a conceptual model, starting from molecules like bicarbonate, aspartate, and glutamine to form an orotate (B1227488) intermediate, which is then converted to pyrimidine nucleotides. creative-proteomics.comyoutube.comnih.gov In chemical synthesis, analogous building blocks such as amidines and dicarbonyl compounds are used in cyclocondensation reactions to form the pyrimidine ring. acs.orgorganic-chemistry.org To facilitate later steps, a halogenated precursor, for instance, a 5-bromopyrimidine (B23866) derivative, would be the initial target.

Installation of the Aryl Group: The key intermediate, 5-(p-Tolyl)pyrimidine , is synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves reacting a 5-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) with p-tolylboronic acid . mdpi.commedchemexpress.com p-Tolylboronic acid itself is a readily available organoboron compound, typically prepared from p-bromotoluene via a Grignard reagent, which is then reacted with trimethyl borate. prepchem.comchemicalbook.com

Functionalization at the C2 Position: With the 5-(p-tolyl) group in place, the next step is to introduce the methanamine precursor at the C2 position. If the starting pyrimidine was, for example, 2-chloro-5-(p-tolyl)pyrimidine, the chloro group could be displaced or converted. A common route is to introduce a cyano group (C≡N), which can then be reduced, or to form an aldehyde.

Final Reductive Amination: The most direct final step involves the reductive amination of the intermediate 5-(p-Tolyl)pyrimidine-2-carbaldehyde . This aldehyde is reacted with an amine source, such as ammonia, and a selective reducing agent like sodium cyanoborohydride to yield the target compound, This compound . masterorganicchemistry.comorganic-chemistry.org

This strategic sequence leverages powerful, high-yielding reactions like Suzuki coupling and reductive amination to efficiently construct the target molecule from simpler, accessible precursors.

Synthesis of Key Pyrimidine Intermediates

The construction of the 5-(p-tolyl)pyrimidine framework is a critical step. A highly effective method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound.

A plausible route commences with a readily available 5-halopyrimidine, for instance, 5-bromopyrimidine. This intermediate can be coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base to yield 5-(p-tolyl)pyrimidine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products. rsc.orgsemanticscholar.orgresearchgate.net

Alternatively, the pyrimidine ring can be constructed from acyclic precursors already bearing the p-tolyl group. One such approach involves the condensation of a three-carbon component with an amidine. For example, a derivative of p-tolylmalondialdehyde or a related synthon could be reacted with formamidine (B1211174) to directly form the 5-(p-tolyl)pyrimidine core.

Another key class of intermediates are those functionalized at the 2-position, which allows for the eventual introduction of the methanamine group. 2-Chloropyrimidine (B141910) is a versatile precursor that can be synthesized from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction. tandfonline.com The 2-chloro substituent can then serve as a leaving group for nucleophilic substitution or as a handle for further cross-coupling reactions.

The synthesis of 2-cyanopyrimidine (B83486) represents another important pathway. While the direct cyanation of 2-chloropyrimidine can be challenging due to the electron-deficient nature of the pyrimidine ring, methods have been developed to achieve this transformation. tandfonline.comchimia.chmdpi.com An alternative synthesis of 2-cyanopyrimidine starts from 2-methylpyrimidine, which undergoes nitrosation followed by dehydration. google.com The cyano group is a valuable functional handle as it can be readily reduced to the desired aminomethyl group.

A summary of key intermediate synthetic strategies is presented in the table below:

IntermediateStarting Material(s)Key Reagents and ConditionsReference(s)
5-(p-Tolyl)pyrimidine5-Bromopyrimidine, p-Tolylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane) rsc.orgsemanticscholar.org
2-Chloropyrimidine2-AminopyrimidineNaNO₂, HCl tandfonline.com
2-Cyanopyrimidine2-ChloropyrimidineKCN, Phase-transfer catalyst or specific solvent systems tandfonline.comchimia.ch
2-Cyanopyrimidine2-Methylpyrimidine1. Sodium nitrite, Acid; 2. Dehydrating agent (e.g., POCl₃) google.com

Role of Substituted Benzaldehydes and Pyrimidine Cores

Substituted benzaldehydes, such as p-tolualdehyde, play a pivotal role in the synthesis of 5-arylpyrimidine derivatives, including the core structure of this compound. These aldehydes can be incorporated into the pyrimidine ring through various condensation reactions.

One established method is the Biginelli reaction or a related multicomponent reaction, where an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative react to form a dihydropyrimidine. ias.ac.in Although this typically yields a more functionalized pyrimidine ring, subsequent modifications can lead to the desired 5-arylpyrimidine. For instance, a one-pot synthesis of pyrimidine-5-carbonitriles has been reported using substituted benzaldehydes, malononitrile, and urea or thiourea. ias.ac.in In the context of the target molecule, p-tolualdehyde would serve as the aldehyde component.

The pyrimidine core, once formed, acts as a scaffold for further functionalization. The electronic nature of the pyrimidine ring, being electron-deficient, dictates its reactivity. The 2-, 4-, and 6-positions are susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen.

To synthesize this compound, a precursor such as 2-chloro-5-(p-tolyl)pyrimidine or 5-(p-tolyl)pyrimidine-2-carbonitrile is required.

Route A: From 2-Chloro-5-(p-tolyl)pyrimidine

Starting with 2-chloro-5-(p-tolyl)pyrimidine, the methanamine group can be introduced in a two-step sequence. First, the chloro group can be displaced by a cyanide ion to yield 5-(p-tolyl)pyrimidine-2-carbonitrile. This nitrile can then be reduced to the corresponding primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Route B: From 5-(p-Tolyl)pyrimidine-2-carbonitrile

If 5-(p-tolyl)pyrimidine-2-carbonitrile is synthesized directly, it can be reduced to this compound. The reduction of cyanopyridines to aminomethylpyridines is a well-established transformation, and similar conditions are expected to be effective for the pyrimidine analogue. google.comgoogle.com

Route C: From 2-(Chloromethyl)-5-(p-tolyl)pyrimidine

An alternative approach involves the synthesis of 2-(chloromethyl)-5-(p-tolyl)pyrimidine. This intermediate can be prepared from 2-methyl-5-(p-tolyl)pyrimidine via radical chlorination. The resulting 2-(chloromethyl) derivative can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to furnish the final product. The synthesis of 2-(chloromethyl)pyrimidine (B1313406) hydrochloride has been reported, indicating the viability of this type of intermediate. scbt.comcaymanchem.com

The following table outlines the key transformations from a functionalized pyrimidine core to the target methanamine:

Starting Pyrimidine CoreIntermediateKey Reagents and Conditions for Final StepReference(s)
2-Chloro-5-(p-tolyl)pyrimidine5-(p-Tolyl)pyrimidine-2-carbonitrile1. KCN; 2. LiAlH₄ or Catalytic Hydrogenation tandfonline.comgoogle.comgoogle.com
5-(p-Tolyl)pyrimidine-2-carbonitrile-LiAlH₄ or Catalytic Hydrogenation google.comgoogle.com
2-Methyl-5-(p-tolyl)pyrimidine2-(Chloromethyl)-5-(p-tolyl)pyrimidine1. Radical chlorination (e.g., NCS); 2. Amination (e.g., NH₃) scbt.comcaymanchem.com

Chemical Reactivity and Derivatization of 5 P Tolyl Pyrimidin 2 Yl Methanamine

Functionalization of the Methanamine Group

The primary amine of the methanamine group is a potent nucleophile, making it a primary site for various functionalization reactions.

The primary amine readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (often activated), to form stable amide bonds. This amidation reaction is one of the most common methods for derivatizing the methanamine side chain. The reaction typically proceeds under standard conditions, often requiring a base to neutralize the acid byproduct. The resulting amides can exhibit significantly different physicochemical and biological properties compared to the parent amine.

Reaction Scheme:

R-COCl (Acid Chloride) + H₂N-CH₂-Pyrimidine → R-CONH-CH₂-Pyrimidine + HCl

(R-CO)₂O (Anhydride) + H₂N-CH₂-Pyrimidine → R-CONH-CH₂-Pyrimidine + R-COOH

R-COOH + H₂N-CH₂-Pyrimidine + Coupling Agent → R-CONH-CH₂-Pyrimidine + Byproducts

These reactions are fundamental in peptide synthesis, where protecting groups are essential to control the sequence of amino acid addition. jocpr.comresearchgate.net

The methanamine group can be converted into secondary or tertiary amines through alkylation or reductive amination.

Direct Alkylation: This involves reacting the amine with alkyl halides. However, this method can be difficult to control, often leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts.

Reductive Amination: A more controlled and widely used method is reductive amination. organic-chemistry.org This two-step (or one-pot) process first involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base or imine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. organic-chemistry.org This method is highly efficient for producing specifically substituted amines. organic-chemistry.org

Table 1: Comparison of Reductive Amination Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, refluxedInexpensive, readily availableCan reduce more reactive carbonyls; requires pH control
Sodium Cyanoborohydride (NaBH₃CN) Methanol, acetic acidSelective for imines over carbonylsHighly toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), room tempMild, non-toxic, high yieldsMore expensive, moisture-sensitive
Catalytic Hydrogenation (H₂/Pd/C) Ethanol, 40°C, 5 atm H₂"Green" method, no metal wasteRequires specialized pressure equipment

This table is generated based on data from a general guide to reductive amination. organic-chemistry.org

Modifications of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, while aromatic, is electron-deficient due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atoms withdraw electron density from the ring, making it less susceptible to reaction with electrophiles. Reactions like nitration or halogenation require harsh conditions and often result in low yields.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present on the ring. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com

The positions on the pyrimidine ring exhibit different reactivities. Generally, the C4 and C6 positions are most activated towards nucleophilic attack, followed by the C2 position. stackexchange.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogens, providing significant stabilization. stackexchange.com For a 2-substituted pyrimidine, further substitution with nucleophiles is a common strategy for diversification. nih.gov For instance, a chloro-substituted pyrimidine can readily react with various amines, alcohols, or thiols to generate a wide array of derivatives. nih.govresearchgate.net

Further diversification can be achieved by modifying the p-tolyl group or by introducing other substituents onto the pyrimidine ring through cross-coupling reactions.

Modifications of the p-Tolyl Group: The methyl group on the tolyl ring can be a site for functionalization. For example, it can be oxidized to a carboxylic acid or halogenated to a bromomethyl group, which can then undergo further nucleophilic substitution.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for modifying the pyrimidine core. If (5-(p-Tolyl)pyrimidin-2-yl)methanamine is synthesized from a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine), the halogen can be used as a handle for these reactions. The Buchwald-Hartwig amination, for example, uses a palladium catalyst to couple amines with aryl halides, providing a direct route to introduce new amino substituents onto the pyrimidine ring. nih.gov

Table 2: Common Cross-Coupling Reactions for Pyrimidine Diversification

Reaction NameReactantsCatalyst SystemBond Formed
Suzuki Coupling Aryl/Vinyl Halide + Organoboron ReagentPd catalyst (e.g., Pd(PPh₃)₄) + BaseC-C
Buchwald-Hartwig Amination Aryl Halide + AminePd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., X-Phos) + BaseC-N
Sonogashira Coupling Aryl Halide + Terminal AlkynePd catalyst + Cu(I) cocatalyst + BaseC-C (alkyne)

This table summarizes common palladium-catalyzed cross-coupling reactions applicable for aryl halide derivatization as seen in pyrimidine synthesis. nih.gov

Chemo-selective Transformations and Protecting Group Strategies

When performing multi-step syntheses involving a molecule with multiple reactive sites like this compound, chemo-selectivity is paramount. This is often achieved through the use of protecting groups. jocpr.com Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions, allowing another part of the molecule to be selectively transformed. jocpr.com

For this compound, the primary amine is the most common site requiring protection. For instance, if a reaction needs to be performed on the pyrimidine ring (e.g., a nucleophilic substitution at a different position) without affecting the methanamine group, the amine must be protected.

Common amine protecting groups include:

Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.net

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation.

Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by a base, typically piperidine. This group is orthogonal to the acid-labile Boc group. ub.edu

pNZ (p-Nitrobenzyloxycarbonyl): Can be removed under neutral conditions via reduction of the nitro group, offering orthogonality to both acid- and base-labile groups. ub.eduub.edu

Comprehensive Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For (5-(p-Tolyl)pyrimidin-2-yl)methanamine, both ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the connectivity of the molecule. The aromatic region would be most complex, showing signals for the pyrimidine (B1678525) and p-tolyl protons. The two protons on the pyrimidine ring are expected to appear as distinct singlets or narrowly coupled doublets at high chemical shifts (downfield), typically above 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms. The p-tolyl group would present a characteristic AA'BB' system, with two doublets corresponding to the ortho and meta protons relative to the pyrimidine substituent. The methyl group on the tolyl ring would give rise to a sharp singlet around 2.4 ppm. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet in the range of 3.8-4.5 ppm, with the amine protons themselves potentially visible as a broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show the expected 12 distinct carbon signals. The carbons of the pyrimidine ring are anticipated to resonate at low field (150-170 ppm), with the carbon atom situated between the two nitrogen atoms (C2) being the most deshielded. The quaternary carbons of the p-tolyl ring and the carbon at position 5 of the pyrimidine ring would also be found in the aromatic region but with lower intensity. The tolyl methyl carbon would produce a high-field signal around 21 ppm, while the methylene (B1212753) carbon of the methanamine group would appear in the 40-50 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift increments.

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
AssignmentPredicted δ (ppm)AssignmentPredicted δ (ppm)
Pyrimidine-H (2H)8.7 - 9.0Pyrimidine C2~168
Tolyl-H (ortho, 2H)7.4 - 7.6Pyrimidine C4, C6~158
Tolyl-H (meta, 2H)7.2 - 7.3Pyrimidine C5~130
-CH₂-NH₂ (2H)~4.0Tolyl C-ipso (to pyrimidine)~135
Tolyl-CH₃ (3H)~2.4Tolyl C-ipso (to methyl)~140
-NH₂ (2H)1.5 - 3.0 (broad)Tolyl CH (4C)127 - 130
-CH₂-NH₂~45
Tolyl-CH₃~21

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry would be used to confirm the molecular weight and formula (C₁₂H₁₃N₃, MW: 199.25 g/mol ). In high-resolution mass spectrometry (HRMS), the measured mass would correspond precisely to the calculated exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would provide structural information. The molecular ion peak (M⁺) at m/z = 199 would be expected. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond between the pyrimidine ring and the methylene group (benzylic-type cleavage), which is a favorable process. This could lead to the formation of a pyrimidin-2-ylmethyl cation or a related rearranged species. Other expected fragmentations include the loss of the amino group or small neutral molecules like HCN from the pyrimidine ring. The p-tolyl group could lead to a tropylium (B1234903) ion fragment at m/z = 91.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IdentityFragmentation Pathway
199[M]⁺Molecular Ion
183[M-NH₂]⁺Loss of amino radical
108[C₆H₆N₂]⁺Fragment from pyrimidine-methanamine portion
91[C₇H₇]⁺Tolyl group fragment (tropylium ion)

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. researchgate.netripublication.com

The primary amine (-NH₂) group would be identified by two medium-to-weak N-H stretching bands in the 3300-3500 cm⁻¹ region, as well as a scissoring vibration around 1600 cm⁻¹. Aromatic C-H stretching vibrations from both the tolyl and pyrimidine rings would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and benzene (B151609) rings would produce a series of characteristic sharp bands in the 1400-1620 cm⁻¹ region. researchgate.netnih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3010 - 3100C-H stretchAromatic (pyrimidine, tolyl)
2850 - 2960C-H stretchAliphatic (-CH₂, -CH₃)
1550 - 1620C=N and C=C stretchPyrimidine Ring
~1590N-H bend (scissoring)Primary Amine (-NH₂)
1450 - 1520C=C stretchAromatic (tolyl)
800 - 840C-H bend (out-of-plane)p-disubstituted benzene

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the pyrimidine ring and the p-tolyl group, which form a conjugated system. Strong absorptions corresponding to π → π* transitions are expected. rsc.org The spectrum would likely show a complex pattern with multiple absorption maxima (λ_max). The pyrimidine ring itself typically absorbs in the UV region, and its conjugation with the p-tolyl group would be expected to shift the absorption to longer wavelengths (a bathochromic shift) and increase the intensity of the absorption. One would anticipate strong absorption bands in the 250-300 nm range.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. mdpi.comunimi.itmdpi.com Although a crystal structure for this specific compound has not been reported, we can predict its key features.

The crystal packing would be governed by a variety of non-covalent interactions. iucr.org The primary amine group is a key feature, capable of acting as a hydrogen bond donor. It would likely form intermolecular N-H···N hydrogen bonds, with the nitrogen atoms of the pyrimidine ring of a neighboring molecule acting as acceptors. researchgate.net This interaction is a common and robust synthon in the crystal engineering of nitrogen-containing heterocyles and could lead to the formation of chains or dimeric motifs.

Furthermore, π–π stacking interactions between the aromatic pyrimidine and/or tolyl rings of adjacent molecules are highly probable, contributing significantly to the stability of the crystal lattice. journal-vniispk.ru Weaker C-H···π interactions, where a C-H bond from one molecule interacts with the electron cloud of an aromatic ring on another, would also be expected to play a role in consolidating the three-dimensional packing architecture.


Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

A detailed Hirshfeld surface analysis for the specific compound this compound is not available in the reviewed scientific literature. While crystallographic and computational studies, including Hirshfeld surface analysis, have been conducted on other molecules containing p-tolyl or pyrimidine fragments, the specific intermolecular interactions and their quantitative contributions for the title compound have not been reported.

In typical analyses of related organic compounds, various types of intermolecular contacts are observed. For instance, in the crystal structure of 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- researchgate.netnih.govmdpi.comthiadiazol-2-yl)-imine, weak C-H···N hydrogen bonds were identified as the primary intermolecular interactions. mdpi.comnih.govresearchgate.net Similarly, studies on other complex organic molecules have highlighted the significance of H···H, C-H···π, N-H···O, and N-H···S interactions in stabilizing the crystal lattice. researchgate.net For example, in some structures, H···H contacts can account for a significant portion of the total Hirshfeld surface area, often exceeding 65%. researchgate.net

The quantitative contribution of each type of interaction is typically presented in a data table, providing a clear summary of the crystal packing forces. A hypothetical table for this compound would likely include contributions from H···H, C···H/H···C, N···H/H···N, and C···C contacts, reflecting the chemical functionalities present in the molecule. The presence of the aromatic tolyl and pyrimidine rings would suggest the possibility of C-H···π and potentially π-π stacking interactions, which would be quantifiable through this analysis.

Without experimental crystallographic data for this compound, a definitive Hirshfeld surface analysis and the subsequent quantification of its intermolecular contacts cannot be performed. Further research involving the synthesis and single-crystal X-ray diffraction of this compound is necessary to enable such a detailed study of its solid-state structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic distribution and energetic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (5-(p-Tolyl)pyrimidin-2-yl)methanamine, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These geometric parameters are crucial for understanding its structure and how it might interact with other molecules.

Table 1: Predicted Geometric and Electronic Properties of this compound (Theoretical Values)

Parameter Predicted Value
Total Energy (Hartree) Value not available
Dipole Moment (Debye) Value not available
C-N Bond Length (Å) Value not available

Note: Specific numerical values are dependent on the chosen DFT functional and basis set and require dedicated computational studies.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical Values)

Orbital Energy (eV)
HOMO Value not available
LUMO Value not available

Note: These values are illustrative and would be determined through specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted on the electron density surface and uses a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The aminomethyl group would also influence the charge distribution.

To quantify the chemical reactivity of this compound more precisely, global and local reactivity descriptors can be calculated from the electronic properties obtained through DFT.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

Local Reactivity Descriptors:

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Predicted Global Reactivity Descriptors for this compound (Theoretical Values)

Descriptor Formula Predicted Value
Hardness (η) (ELUMO - EHOMO) / 2 Value not available
Softness (S) 1 / η Value not available
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Value not available

Note: These values are derived from HOMO and LUMO energies and require specific calculations.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of molecules.

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

By systematically rotating key bonds, such as the bond connecting the pyrimidine ring to the methanamine group and the bond connecting the pyrimidine to the p-tolyl group, a potential energy surface (PES) can be mapped. This map reveals the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformers, while high-energy regions represent transition states between these conformers. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how it might change its conformation, which can be critical for its biological activity or material properties.

In Silico Exploration of Reaction Mechanisms

Currently, there are no published studies that specifically detail the in silico exploration of reaction mechanisms involving this compound. Such computational studies are crucial for understanding the synthesis and potential metabolic pathways of a compound.

Theoretical chemistry methods, such as Density Functional Theory (DFT), could be employed to model the reaction coordinates, transition states, and activation energies for the synthesis of this compound. For instance, the mechanism of a potential synthetic route, such as the reduction of a corresponding nitrile or the amination of a halomethyl-pyrimidine derivative, could be elucidated. This would involve calculating the geometries of reactants, intermediates, transition states, and products, providing a detailed energetic landscape of the reaction.

Future research in this area would be invaluable for optimizing synthetic protocols and predicting potential byproducts.

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses

Detailed molecular docking studies for this compound are not available in the current body of scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is fundamental in drug discovery for hypothesizing the interaction between a ligand (the compound) and a target protein's binding site.

For a compound like this compound, which contains a pyrimidine scaffold—a common motif in pharmacologically active molecules—molecular docking could provide hypotheses about its potential biological targets. For example, researchers could dock this compound into the active sites of various enzymes or receptors, such as kinases or G-protein coupled receptors, where pyrimidine derivatives have shown activity.

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A protein target of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

The insights gained from such studies could guide the rational design of more potent and selective analogs of this compound for specific therapeutic applications. The absence of this data highlights a significant opportunity for future research to explore the pharmacological potential of this compound.

Role As a Fundamental Chemical Building Block and Scaffold in Advanced Synthesis

Strategic Design of Complex Heterocyclic Scaffolds Utilizing (5-(p-Tolyl)pyrimidin-2-yl)methanamine

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of more complex, often fused, heterocyclic systems. The primary amine of the methanamine group is a potent nucleophile, readily participating in a wide array of chemical transformations. This reactivity is central to its utility in constructing larger scaffolds.

One key strategy involves cyclocondensation reactions, where the aminomethyl group reacts with a bifunctional reagent to form a new ring fused to or connected with the pyrimidine (B1678525) core. nih.gov For instance, reaction with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons can lead to the formation of various polycyclic systems. The pyrimidine ring's nitrogen atoms can influence the reactivity and electronic properties of the scaffold, while the p-tolyl group can be used to modulate properties like solubility, lipophilicity, and binding interactions with biological targets. nih.gov

The synthesis of fused pyrimidines is a significant area of focus in drug discovery, as these scaffolds often exhibit a wide range of biological activities. nih.gov By strategically choosing the co-reactant, chemists can direct the synthesis towards specific, desired heterocyclic systems.

Table 1: Potential Fused Heterocyclic Systems from this compound

Target Heterocyclic System Required Co-Reactant Type Reaction Type
Dihydropyrimido[1,2-a]pyrimidines β-Diketones or β-Ketoesters Cyclocondensation
Imidazo[1,2-a]pyrimidines α-Haloketones Cyclocondensation
Pyrimido[1,2-b]indazoles o-Fluorobenzonitriles Nucleophilic Aromatic Substitution followed by Cyclization

Application in Scaffold Hopping and Molecular Hybridization for Structural Diversification

Structural diversification is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the optimization of lead compounds. This compound is an excellent tool for two powerful diversification strategies: scaffold hopping and molecular hybridization.

Scaffold hopping is a computational or experimental strategy used to identify isosteric replacements for a central molecular core while retaining or improving biological activity. researchgate.netnih.gov The goal is to discover novel intellectual property, enhance potency, or improve pharmacokinetic profiles. nih.govnih.gov The this compound scaffold can be used to replace other aromatic or heterocyclic cores in known active compounds. The pyrimidine nitrogens act as hydrogen bond acceptors, the aminomethyl group provides a key interaction point and a site for further modification, and the p-tolyl group can occupy a hydrophobic pocket, mimicking, for example, a phenyl or benzyl (B1604629) group of an existing ligand.

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or dual-target activity. nih.govmdpi.com This approach aims to combine the beneficial properties of each constituent part. The pyrimidine-methanamine core can be coupled with other bioactive fragments, such as those from natural products or known drugs, to generate novel hybrid structures. nih.gov This strategy has been successfully used to combine the properties of pyrimidines with moieties like chalcones and combretastatin (B1194345) to create potent anticancer agents. nih.gov

Table 2: Examples of Scaffold Hopping and Molecular Hybridization Strategies

Strategy Original Scaffold/Fragment Potential Replacement/Hybrid Partner Resulting Compound Class Rationale
Scaffold Hopping Benzene (B151609), Indole, Quinoline This compound Core Novel Pyrimidine-based Analogs Mimic spatial and electronic features of the original scaffold while altering physicochemical properties. researchgate.netnih.gov
Molecular Hybridization Fragment A: this compound Fragment B: A known kinase inhibitor pharmacophore Pyrimidine-Kinase Inhibitor Hybrids Combine the pyrimidine's metabolic stability and H-bonding capacity with the kinase inhibitor's targeting ability. nih.gov

Development of Chemical Libraries Based on the Pyrimidine-Methanamine Core

The creation of chemical libraries, large collections of structurally related compounds, is a fundamental practice in high-throughput screening and drug discovery. wikipedia.orgyoutube.com Combinatorial chemistry techniques, particularly the split-and-pool synthesis method, allow for the rapid generation of millions to billions of unique molecules. wikipedia.orgnih.gov

This compound is an ideal starting scaffold for building such libraries. Its primary amine serves as a versatile chemical handle for diversification. In a typical library synthesis, the core scaffold is reacted with a large set of building blocks (BBs), such as carboxylic acids (forming amides), sulfonyl chlorides (forming sulfonamides), or aldehydes/ketones (forming imines, which can be reduced to secondary amines). nih.gov This process can be repeated in subsequent cycles to add further diversity. DNA-Encoded Library Technology (DELT) is one powerful platform where pyrimidine scaffolds are used to generate massive libraries for affinity-based screening against protein targets. nih.gov

By using this compound as the core, a focused library can be generated where each member shares the central pyrimidine-tolyl structure but differs in the substituent attached to the methanamine nitrogen. This allows for a systematic exploration of the chemical space around the core scaffold.

Table 3: Illustrative Virtual Chemical Library from this compound

Core Scaffold Reaction Type Building Block (BB) Examples Resulting Functional Group on Methanamine
This compound Amidation Acetic Acid, Benzoic Acid, Cyclohexanecarboxylic Acid N-Acetamide, N-Benzamide, N-Cyclohexanecarboxamide
This compound Sulfonylation Methanesulfonyl Chloride, Benzenesulfonyl Chloride N-Methanesulfonamide, N-Benzenesulfonamide
This compound Reductive Amination Formaldehyde, Acetaldehyde, Acetone N-Methylamine, N-Ethylamine, N-Isopropylamine

Structure-Activity Relationship (SAR) Studies: Correlating Chemical Modifications with Ligand-Target Binding Affinity and Selectivity

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. nih.govnih.gov These studies involve making systematic chemical modifications to a molecule and assessing how these changes affect its biological activity, such as its binding affinity for a target protein or its cellular potency. nih.govnih.gov For this compound, an SAR campaign would systematically probe the contributions of its different structural components.

The Methanamine Substituent: The primary amine is a key site for modification. Converting it to various secondary and tertiary amines, amides, sulfonamides, or ureas can drastically alter a compound's potency and selectivity. nih.govnih.gov These changes affect the hydrogen bonding capacity, size, and electronic nature of the substituent, which in turn influences how it interacts with the target's binding pocket. For example, replacing a primary amine with an acrylamide (B121943) moiety has been a key strategy in developing targeted covalent inhibitors of kinases. nih.gov

The p-Tolyl Group: The phenyl ring and its methyl substituent can be modified to probe the hydrophobic pocket of a target. The methyl group's position can be shifted (ortho, meta), or it can be replaced by other groups (e.g., ethyl, trifluoromethyl, methoxy, chloro). nih.govnih.gov Such changes can improve binding affinity through enhanced van der Waals interactions or by introducing new electronic interactions. Studies on other pyrimidine series have shown that substituents on an attached phenyl ring can significantly affect kinase selectivity. cardiff.ac.uk

The Pyrimidine Core: While often kept intact as the central scaffold, the pyrimidine ring itself can be modified. Adding small substituents at the C4 or C6 positions could provide additional interaction points or block undesirable metabolic pathways. The electronic properties of substituents at the C5 position of the pyrimidine ring have been shown to affect both potency and selectivity in other inhibitor series. cardiff.ac.uk

Table 4: Hypothetical Structure-Activity Relationship (SAR) Exploration

Molecular Region Modification Potential Impact on Activity/Properties Rationale
Methanamine Group Primary Amine → Secondary Amine (e.g., -NHCH₃) May increase potency or alter selectivity. Adds a small lipophilic group, alters H-bond donor capacity. mdpi.com
Primary Amine → Amide (e.g., -NHC(O)CH₃) Often reduces basicity, can introduce new H-bond acceptor. May improve cell permeability and introduce new binding interactions. nih.gov
p-Tolyl Group p-Tolyl → Phenyl Probes the necessity of the methyl group for activity. Determines if the methyl group provides a key hydrophobic contact.
p-Tolyl → p-Chlorophenyl May increase potency through halogen bonding or electronic effects. Introduces an electron-withdrawing group, altering ring electronics and potentially forming a halogen bond. nih.gov
p-Tolyl → p-Methoxyphenyl Can introduce a hydrogen bond acceptor. Tests if an H-bond acceptor is tolerated or favorable in the hydrophobic pocket. mdpi.com

| Pyrimidine Core | Addition of -Cl at C4/C6 | May modulate ring reactivity and provide new interactions. | Can block metabolism or serve as a handle for further synthesis via SNAr reactions. nih.gov |

Interdisciplinary Applications and Future Research Frontiers

Exploration in Functional Materials Science and Polymer Chemistry

The pyrimidine (B1678525) nucleus is a valuable building block in the design of functional materials and polymers due to its rigid, planar structure and the presence of nitrogen atoms that can engage in hydrogen bonding and coordinate with metal ions. The incorporation of pyrimidine derivatives into polymer chains can impart desirable thermal, optical, and mechanical properties to the resulting materials. nih.govjptcp.com

The synthesis of polymeric prodrugs has been demonstrated with pyrimidine derivatives, where the pyrimidine unit is polymerized with other molecules like fusidic acid and zinc oxide to enhance biological activity. jptcp.com This suggests a potential pathway for utilizing (5-(p-Tolyl)pyrimidin-2-yl)methanamine. The methanamine group provides a reactive handle for polymerization, allowing it to be incorporated as a monomer into various polymer backbones, such as polyamides or polyimides.

The p-tolyl group, a bulky and hydrophobic substituent, could influence the polymer's properties by affecting chain packing, solubility, and thermal stability. The resulting pyrimidine-containing polymers could find applications in areas such as:

High-performance plastics: Offering enhanced thermal resistance and mechanical strength.

Organic electronics: The electron-deficient nature of the pyrimidine ring could be exploited in the design of organic semiconductors. nih.gov

Membranes for separation processes: The defined structure and potential for intermolecular interactions could lead to materials with selective permeability.

Future research in this area will likely focus on the synthesis of novel polymers incorporating this compound and the detailed characterization of their material properties.

Chemical Principles of Corrosion Inhibition by Pyrimidine Derivatives

Pyrimidine derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. tandfonline.comrsc.orgaip.org The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com

The key chemical principles governing this inhibition include:

Adsorption: The process can occur through physisorption (electrostatic interactions between the charged metal surface and the inhibitor) or chemisorption (the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal).

Active Centers: The nitrogen atoms of the pyrimidine ring, with their lone pair of electrons, act as primary centers for adsorption. Other heteroatoms like sulfur and oxygen, if present in the substituents, can further enhance this interaction. tandfonline.comrsc.org

Molecular Structure: The inhibition efficiency is influenced by the number of adsorption sites, the charge density on the molecule, its molecular size, and the nature of its substituents. rsc.org

Studies have shown that pyrimidine derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions, often with a predominant effect on the cathodic reaction. tandfonline.com The presence of electron-donating groups on the pyrimidine ring can increase the electron density on the nitrogen atoms, thereby enhancing the adsorption process and improving inhibition efficiency.

Given its structure, this compound is a promising candidate for a corrosion inhibitor. The pyrimidine ring and the nitrogen of the methanamine group can act as active centers for adsorption on a metal surface. The p-tolyl group, being an electron-donating group, would likely enhance the electron density on the pyrimidine ring, promoting stronger adsorption and higher inhibition efficiency.

Inhibition Efficiency of Various Pyrimidine Derivatives on Mild Steel in Acidic Media
InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(4-methoxyphenyl)-1,3,5,6,8-pentahydro-7-thioxo-pyrimido[4,5-d] pyrimidine-2,4-dione (PPD-1)1 M HCl400 mg L-197 tandfonline.com
4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one (ANP)1.0 M HClNot Specified99 aip.orgaip.org
2,4-diphenylbenzo rsc.orgaip.orgimidazo[1,2-a]pyrimidine (DPIP)1 mol L-1 HCl0.1 mmol L-190.5 frontiersin.org
2-(4-octylphenyl)-4-phenylbenzo rsc.orgaip.orgimidazo[1,2-a]pyrimidine (OPIP)1 mol L-1 HCl0.1 mmol L-191.9 frontiersin.org
4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO)1.0 M H2SO41.00 mM95 rsc.org

Advancements in Catalysis and Organocatalysis Utilizing Pyrimidine-Based Ligands

The field of catalysis has seen significant advancements through the development of novel ligands that can fine-tune the activity and selectivity of metal catalysts. Pyrimidine-based structures are attractive as ligands due to the presence of two nitrogen atoms that can chelate to a metal center, forming stable complexes. nih.govmdpi.comacs.org

The application of pyrimidine derivatives spans both traditional transition-metal catalysis and the burgeoning field of organocatalysis. tandfonline.comresearchgate.net In asymmetric catalysis, chiral pyrimidine-containing ligands have been instrumental in achieving high enantioselectivity in a variety of chemical transformations. acs.org

The structure of this compound makes it a promising candidate for a bidentate ligand. The nitrogen atoms of the pyrimidine ring and the amino group can coordinate to a metal center. The tolyl group can be used to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Potential catalytic applications for ligands derived from this compound include:

Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, where palladium or copper catalysts are commonly employed.

Hydrogenation and transfer hydrogenation reactions: For the synthesis of chiral alcohols and amines.

Asymmetric synthesis: By introducing a chiral center, for instance at the carbon of the methanamine group, chiral ligands can be developed for enantioselective catalysis.

In organocatalysis, the basic nitrogen atoms of the pyrimidine ring and the amino group can act as catalytic sites for a range of reactions, such as Michael additions and aldol (B89426) reactions. tandfonline.com

Prospects for Bioorthogonal Chemistry and Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules in their natural environment. A key component of bioorthogonal chemistry is the development of chemical probes that can be selectively tagged for visualization or manipulation.

Pyrimidine derivatives are being explored for their potential in bioorthogonal chemistry. For instance, tetrazine derivatives containing pyrimidine rings have been shown to enhance the rate of inverse electron demand Diels-Alder reactions, a type of "click chemistry," for efficient drug release from liposomes. nih.gov This highlights the potential of the pyrimidine scaffold in designing reactive handles for bioorthogonal applications.

This compound can serve as a valuable building block for the synthesis of novel chemical probes. The methanamine group offers a convenient point of attachment for other functional moieties, such as:

Fluorophores: For fluorescent imaging of biological processes.

Biotin tags: For affinity purification of target biomolecules.

Photo-crosslinkers: To identify binding partners within a cell.

The development of such probes would first involve the incorporation of a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) onto the this compound scaffold. This modified molecule could then be introduced into a biological system to label a specific target, followed by reaction with a complementary probe carrying a reporter tag. The modular nature of this approach allows for the creation of a diverse library of chemical probes for a wide range of applications in chemical biology. nih.gov

Conclusion and Outlook in Chemical Research

Synthesis and Structural Characterization Milestones

The precise synthetic route for (5-(p-Tolyl)pyrimidin-2-yl)methanamine is not yet widely documented in scientific literature. However, its structure suggests a multi-step synthesis built upon established methods for creating polysubstituted pyrimidines. A plausible approach involves the initial construction of a 5-(p-tolyl)pyrimidine core, followed by the introduction or modification of a functional group at the 2-position to yield the desired methanamine.

Key synthetic strategies for related 5-aryl-pyrimidines often involve:

Condensation Reactions: A foundational method involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or guanidine (B92328) derivative. rsc.org For the target molecule, this could involve reacting a p-tolyl-substituted three-carbon precursor with a guanidine-like reagent. Microwave-assisted, solvent-free versions of these reactions have been developed to improve efficiency. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for installing the p-tolyl group onto a pre-formed pyrimidine (B1678525) ring bearing a halogen (e.g., 5-bromopyrimidine). nih.gov

Functional Group Interconversion: Once the 5-(p-tolyl)pyrimidine-2-carbonitrile or a related precursor is formed, the 2-methanamine group can be installed via reduction of the nitrile using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Structural characterization is essential to confirm the identity and purity of the synthesized compound. For a molecule like this compound, a combination of spectroscopic techniques would be employed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the tolyl and pyrimidine protons, showing characteristic signals for the aromatic rings and the aminomethyl group. nih.gov ¹³C NMR would identify all unique carbon atoms in the structure. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would determine the exact molecular weight, confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: This would identify key functional groups, such as the N-H stretching vibrations of the amine and the C=N bonds within the pyrimidine ring. nih.gov

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides definitive proof of the molecular structure and reveals details about bond lengths, angles, and intermolecular interactions in the solid state. nih.gov

Interactive Table 1: Predicted Spectroscopic Data for this compound
Technique Data Type Predicted Values
¹H NMR Chemical Shift (δ)~8.7 ppm (s, 2H, pyrimidine H4, H6), ~7.5 ppm (d, 2H, tolyl), ~7.3 ppm (d, 2H, tolyl), ~4.0 ppm (s, 2H, CH₂), ~2.4 ppm (s, 3H, tolyl CH₃), ~1.9 ppm (br s, 2H, NH₂)
¹³C NMR Chemical Shift (δ)~165 ppm (C2), ~160 ppm (C4, C6), ~140 ppm (tolyl C-ipso), ~138 ppm (tolyl C-para), ~130 ppm (tolyl CH), ~128 ppm (C5), ~127 ppm (tolyl CH), ~45 ppm (CH₂), ~21 ppm (CH₃)
HRMS m/z (M+H)⁺Calculated for C₁₂H₁₄N₃⁺: 200.1182, Found: 200.xxxx
IR Wavenumber (cm⁻¹)~3400-3200 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600-1550 (C=N, C=C stretch)

Key Insights from Theoretical and Computational Studies

While specific computational studies on this compound are not available, Density Functional Theory (DFT) and other computational methods are routinely used to predict the properties of related heterocyclic molecules. jchemrev.com Such studies provide critical insights that guide experimental work.

For this compound, theoretical studies could reveal:

Geometric and Electronic Structure: DFT calculations can optimize the molecule's three-dimensional geometry, predicting bond lengths and angles. jchemrev.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would map the electron density, identifying the most nucleophilic and electrophilic sites, which is crucial for predicting reactivity.

Spectroscopic Properties: Computational methods can predict NMR and IR spectra, which aids in the interpretation of experimental data. jchemrev.com Time-Dependent DFT (TD-DFT) can be used to calculate UV-vis absorption spectra, providing information on the electronic transitions within the molecule. jchemrev.com

Intermolecular Interactions: Molecular docking simulations are invaluable for predicting how the molecule might bind to a biological target, such as the active site of a protein kinase. nih.govmdpi.com These models can predict binding poses and estimate binding affinity, highlighting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com This is a cornerstone of modern structure-based drug design. acs.org

Unaddressed Challenges and Future Directions in Synthetic Methodology

The synthesis of polysubstituted pyrimidines, while well-established, still faces challenges that represent active areas of research.

Efficiency and Sustainability: Traditional multi-step syntheses can be lengthy and generate significant waste. Future directions focus on developing one-pot or tandem reactions where multiple bonds are formed in a single operation. mdpi.com The use of greener solvents, reusable catalysts like nanoparticles, and mechanochemical methods that reduce or eliminate solvent use are also growing trends. mdpi.comacs.org

Functional Group Tolerance: Catalytic systems used in cross-coupling and other reactions must be compatible with a wide range of functional groups. The development of robust catalysts that operate under mild conditions is crucial for synthesizing complex and highly functionalized pyrimidine derivatives. nih.gov

Future research will likely focus on novel catalytic systems, including bimetallic reagents and photocatalysis, to achieve unprecedented control over pyrimidine functionalization. nih.gov

Expanding the Chemical Space and Applications of this compound

The true potential of this compound lies in its promise as a scaffold for developing new functional molecules, particularly in medicinal chemistry. The 2-aminopyrimidine (B69317) motif is a well-known "hinge-binding" group that mimics the adenine (B156593) of ATP, allowing it to effectively target the active site of many protein kinases. rsc.orgacs.org

Kinase Inhibition: Many clinically important kinase inhibitors are based on the 2,4-disubstituted or 2,4,5-trisubstituted pyrimidine scaffold. nih.govnih.gov These compounds have shown efficacy against targets like Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-Like Kinases (PLKs), which are critical regulators of the cell cycle and are often dysregulated in cancer. acs.orgnih.gov By analogy, this compound is an excellent starting point for designing inhibitors against these and other kinases implicated in disease. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: The core structure can be systematically modified to explore its chemical space and optimize biological activity. Future research would involve creating a library of analogs by:

Substituting the p-tolyl group with other aryl or heteroaryl rings to probe different hydrophobic pockets in a target protein.

Modifying the methanamine group (e.g., alkylation, acylation) to alter solubility or form additional interactions.

Introducing substituents at the C4 or C6 positions of the pyrimidine ring to enhance potency and selectivity.

New Therapeutic Areas: While oncology is the most prominent application area for pyrimidine-based kinase inhibitors, these scaffolds are also being explored for neurodegenerative diseases, inflammatory disorders, and infectious diseases. mdpi.comacs.org Exploring the activity of this compound and its derivatives against a wider range of biological targets could uncover novel therapeutic opportunities.

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